Tivozanib Exhibits Superior VEGFR-2 Selectivity Relative to Sunitinib and Sorafenib, with Reduced Off-Target Kinase Inhibition
Tivozanib hydrate demonstrates a markedly selective inhibition profile for VEGFR-2 compared to other clinically approved VEGFR TKIs. In direct comparative in vitro kinase assays, tivozanib exhibited an IC50 of 6.5 nM for VEGFR-2, which is 5.2-fold more potent than sunitinib (34 nM) and 4.3-fold more potent than sorafenib (28 nM). More importantly, tivozanib shows substantially reduced activity against off-target kinases. For c-Kit, tivozanib's IC50 is 78 nM, representing a 23.9-fold reduction in potency compared to sorafenib's potent inhibition (IC50 = 1862 nM), and a 1.9-fold reduction compared to sunitinib (IC50 = 40 nM). Similarly, for PDGFR-β, tivozanib (IC50 = 49 nM) is 23-fold less potent than sorafenib (IC50 = 1129 nM) and 1.5-fold less potent than sunitinib (IC50 = 75 nM) [1]. This selective profile is further corroborated by studies showing tivozanib has 'little activity' against FGFR-1, Flt3, c-Met, EGFR, and IGF-1R, confirming its narrow target spectrum [2].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Tivozanib: VEGFR-2 = 6.5 nM; c-Kit = 78 nM; PDGFR-β = 49 nM |
| Comparator Or Baseline | Sunitinib: VEGFR-2 = 34 nM; c-Kit = 40 nM; PDGFR-β = 75 nM. Sorafenib: VEGFR-2 = 28 nM; c-Kit = 1862 nM; PDGFR-β = 1129 nM. |
| Quantified Difference | Tivozanib is 5.2x more potent vs VEGFR-2 than sunitinib, and 4.3x more potent than sorafenib. Tivozanib is 23.9x less potent vs c-Kit than sorafenib. |
| Conditions | In vitro kinase inhibition assays using recombinant VEGFR-2, c-Kit, and PDGFR-β; IC50 values reported in nM. Data from comparative table of TKIs in RCC treatment. |
Why This Matters
This quantitative selectivity profile supports the rationale for choosing tivozanib over multi-targeted TKIs when research or clinical objectives require potent, on-target VEGF pathway inhibition with minimized confounding off-target kinase activity.
- [1] Sonpavde G, Hutson TE, Rini BI. Axitinib for renal cell carcinoma. Expert Opin Investig Drugs. 2013;22(9):1171-1179. Table 1: IC50 values for VEGFR and off-target kinases. PMC3684142. View Source
- [2] Tivozanib (hydrate) Technical Datasheet. GlpBio. Catalog No. GC15280. In vitro kinase inhibition profile. View Source
